molecular formula C8H11N3O2 B12696537 3,6-Dimethyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol CAS No. 5753-18-4

3,6-Dimethyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol

Cat. No.: B12696537
CAS No.: 5753-18-4
M. Wt: 181.19 g/mol
InChI Key: KWGOQFALNLOFRT-UHFFFAOYSA-N
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Description

3,6-Dimethyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol is a heterocyclic compound with a unique structure that combines pyrimidine and oxazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-aminopyrimidine-5-carboxamides with specific reagents can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

3,6-Dimethyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with nucleic acids or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol is unique due to its specific combination of pyrimidine and oxazine rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

5753-18-4

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

3,6-dimethyl-4,7-dihydro-2H-pyrimido[4,5-e][1,3]oxazin-8-one

InChI

InChI=1S/C8H11N3O2/c1-5-9-6-3-11(2)4-13-7(6)8(12)10-5/h3-4H2,1-2H3,(H,9,10,12)

InChI Key

KWGOQFALNLOFRT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1)OCN(C2)C

Origin of Product

United States

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